3-(Cyclopropylmethoxy)-1-methyl-1H-pyrazol-4-amine
Description
3-(Cyclopropylmethoxy)-1-methyl-1H-pyrazol-4-amine is a pyrazole derivative characterized by a cyclopropylmethoxy substituent at the 3-position and a methyl group at the 1-position of the pyrazole ring. The cyclopropylmethoxy group introduces steric bulk and hydrophobicity, which may enhance binding affinity to biological targets or influence solubility compared to simpler substituents like methoxy or alkyl groups .
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
3-(cyclopropylmethoxy)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C8H13N3O/c1-11-4-7(9)8(10-11)12-5-6-2-3-6/h4,6H,2-3,5,9H2,1H3 |
InChI Key |
KWOLHIBZOQSGAY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)OCC2CC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)-1-methyl-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 3-hydroxy-4-halogenated benzaldehyde to obtain an intermediate compound. This intermediate is then subjected to hydroxylation, followed by further alkylation and oxidation steps to yield the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, and the intermediates are purified at each step to minimize impurities. The use of inert solvents and neutralized alkaline conditions helps in achieving a high-purity product suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethoxy)-1-methyl-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted pyrazole compounds .
Scientific Research Applications
3-(Cyclopropylmethoxy)-1-methyl-1H-pyrazol-4-amine has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating specific biological targets.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethoxy)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Cyclopropylmethoxy vs. Methoxy : The cyclopropylmethoxy group in the target compound offers greater steric hindrance and hydrophobicity compared to methoxy (e.g., in ). This may enhance membrane permeability but reduce aqueous solubility .
- Sulfonyl vs.
Physicochemical Properties
Substituents critically influence logP (lipophilicity), solubility, and reactivity:
| Compound Name | logP (Predicted) | Solubility (mg/mL) | Reactivity Notes | Evidence ID |
|---|---|---|---|---|
| 3-(Cyclopropylmethoxy)-1-methyl-1H-pyrazol-4-amine | ~2.5 (estimated) | Low (hydrophobic) | Stable under acidic conditions | Inferred |
| 5-Methoxy-1-methyl-3-propyl-1H-pyrazol-4-amine | 1.8 | 15.2 | Prone to oxidative degradation | |
| 3-(Isopropylsulfonyl)-1-methyl-1H-pyrazol-4-amine | 1.2 | 32.7 | High thermal stability |
Analysis :
Inferences for Target Compound :
- The cyclopropylmethoxy group’s hydrophobicity may enhance antimicrobial activity by disrupting bacterial membranes (similar to fluorophenyl analogs in ) .
- Anticancer activity could be moderate, as seen in cyclobutyl/methylpropyl derivatives (), but further assays are needed .
Biological Activity
3-(Cyclopropylmethoxy)-1-methyl-1H-pyrazol-4-amine is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a cyclopropylmethoxy group and a methyl group at the 1-position. Its structure can be represented as follows:
The biological activity of 3-(cyclopropylmethoxy)-1-methyl-1H-pyrazol-4-amine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the cyclopropylmethoxy group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in signaling pathways, particularly those related to cancer cell proliferation.
- Receptor Modulation : It can bind to certain receptors, modulating their activity and influencing downstream signaling cascades.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 3-(cyclopropylmethoxy)-1-methyl-1H-pyrazol-4-amine. For example, similar compounds have shown significant inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
| Compound | Target | IC50 (µM) | Cell Line |
|---|---|---|---|
| Compound A | CDK2 | 0.005 | Ovarian Cancer |
| 3-(Cyclopropylmethoxy)-1-methyl-1H-pyrazol-4-amine | TBD | TBD | TBD |
Anti-inflammatory Activity
The compound's structural features suggest it may also possess anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in various inflammatory diseases.
Study 1: Inhibition of Cancer Cell Proliferation
In a recent study, a series of pyrazole derivatives were tested for their antiproliferative effects on cancer cell lines. The results indicated that those with structural similarities to 3-(cyclopropylmethoxy)-1-methyl-1H-pyrazol-4-amine exhibited sub-micromolar GI50 values against multiple cancer types, suggesting a strong potential for development as anticancer agents .
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of pyrazole compounds in mouse models. Results showed that compounds similar to 3-(cyclopropylmethoxy)-1-methyl-1H-pyrazol-4-amine significantly reduced lung inflammation induced by allergens . This suggests a promising avenue for treating respiratory conditions such as asthma.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
